3-((2-Aminoethyl)amino)propanoic acid
Overview
Description
3-((2-Aminoethyl)amino)propanoic acid is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanoic acid, where the amino group is attached to the β-carbon, making it a β-amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((2-Aminoethyl)amino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with ethylenediamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloropropanoic acid and ethylenediamine.
Conditions: Basic conditions, often using sodium hydroxide.
Procedure: The 3-chloropropanoic acid is added to a solution of ethylenediamine in the presence of sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminoethyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various derivatives with different functional groups.
Scientific Research Applications
3-((2-Aminoethyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in biochemical pathways and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of corrosion inhibitors, hydrogels, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-((2-Aminoethyl)amino)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. Additionally, its amino groups can participate in hydrogen bonding and other interactions, influencing the behavior of biological molecules.
Comparison with Similar Compounds
Similar Compounds
β-Alanine: Another β-amino acid with similar structural features but different functional properties.
3-Aminopropanoic acid: Lacks the additional aminoethyl group, resulting in different reactivity and applications.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group, leading to distinct chemical behavior.
Uniqueness
3-((2-Aminoethyl)amino)propanoic acid is unique due to its dual amino groups, which confer distinct reactivity and potential for forming complex structures. This makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRDVBAHRQMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868809 | |
Record name | N-(2-Aminoethyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34381-72-1 | |
Record name | N-(2-Aminoethyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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